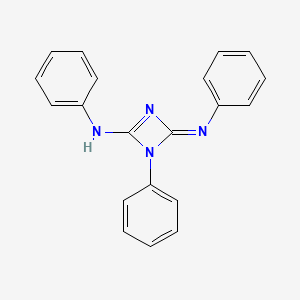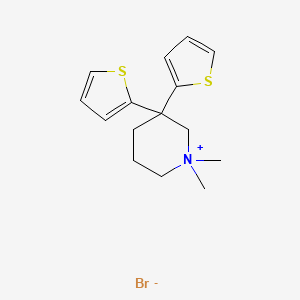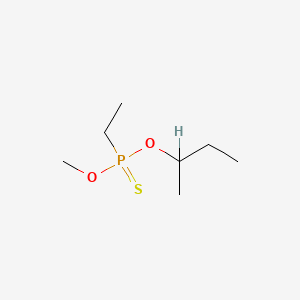
Ethylphosphonothioic acid S-butyl O-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylphosphonothioic acid S-butyl O-methyl ester is an organophosphate compound. It is known for its dual-use nature, having applications in both constructive and potentially harmful contexts. This compound is utilized in the synthesis of pesticides and pharmaceuticals, and it also serves as a precursor in the synthesis of nerve agents such as Agent VM and Agent VX .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethylphosphonothioic acid S-butyl O-methyl ester typically involves the reaction of phosphonothioic acid derivatives with appropriate alcohols under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that are optimized for efficiency and safety. These processes may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended use .
Chemical Reactions Analysis
Types of Reactions
Ethylphosphonothioic acid S-butyl O-methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of phosphonic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of phosphonothioic acids.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various phosphonic and phosphonothioic acid derivatives, which can be further utilized in the synthesis of other compounds or for specific applications in different industries .
Scientific Research Applications
Ethylphosphonothioic acid S-butyl O-methyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.
Biology: It is studied for its potential effects on biological systems and its interactions with various enzymes and proteins.
Medicine: It is explored for its potential use in the development of pharmaceuticals and as a tool for studying biochemical pathways.
Mechanism of Action
The mechanism of action of ethylphosphonothioic acid S-butyl O-methyl ester involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to the disruption of normal biochemical processes. This mechanism is particularly relevant in its use as a precursor for nerve agents, where it targets acetylcholinesterase, an enzyme critical for nerve function .
Comparison with Similar Compounds
Ethylphosphonothioic acid S-butyl O-methyl ester can be compared with other similar organophosphate compounds, such as:
O-Ethyl methylphosphonothioic acid: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications.
Methylphosphonothioic acid O-ethyl ester: Another related compound with distinct properties and uses.
Phosphonothioic acid derivatives: A broader category of compounds with varying alkyl and aryl groups, each with unique chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and its dual-use nature, making it a compound of significant interest in both scientific research and industrial applications.
Properties
CAS No. |
40618-52-8 |
|---|---|
Molecular Formula |
C7H17O2PS |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
butan-2-yloxy-ethyl-methoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H17O2PS/c1-5-7(3)9-10(11,6-2)8-4/h7H,5-6H2,1-4H3 |
InChI Key |
OVHXSGQXSCKHTD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OP(=S)(CC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


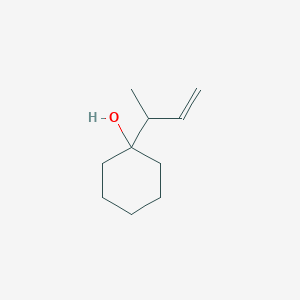
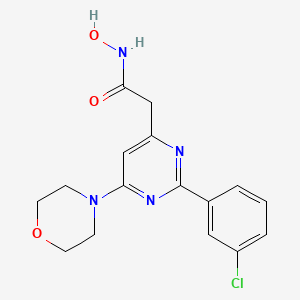
![4-[(Phenylsulfanyl)methyl]benzonitrile](/img/structure/B14662098.png)
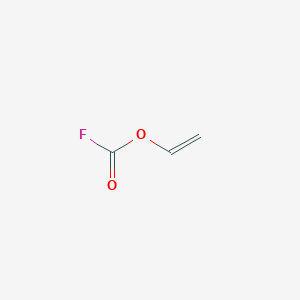

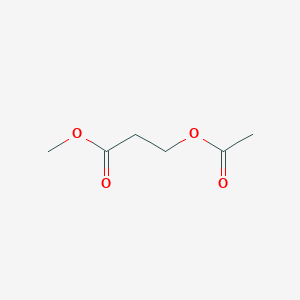
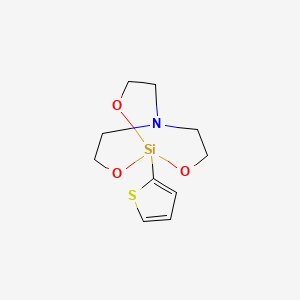

![Dodecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14662150.png)
![1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol](/img/structure/B14662179.png)
![Cyclobuta[b]naphthalene-1,2-dione](/img/structure/B14662184.png)
